molecular formula C9H12ClN5O2 B8279221 1-(6-Chloro-3-pyridylmethyl)3,3-dimethyl-2-nitroguanidine

1-(6-Chloro-3-pyridylmethyl)3,3-dimethyl-2-nitroguanidine

Cat. No.: B8279221
M. Wt: 257.68 g/mol
InChI Key: NRKRPOHWHYCORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-3-pyridylmethyl)3,3-dimethyl-2-nitroguanidine is a useful research compound. Its molecular formula is C9H12ClN5O2 and its molecular weight is 257.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12ClN5O2

Molecular Weight

257.68 g/mol

IUPAC Name

3-[(6-chloropyridin-3-yl)methyl]-1,1-dimethyl-2-nitroguanidine

InChI

InChI=1S/C9H12ClN5O2/c1-14(2)9(13-15(16)17)12-6-7-3-4-8(10)11-5-7/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

NRKRPOHWHYCORO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N[N+](=O)[O-])NCC1=CN=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(2-chloro-5-pyridylmethyl)-2-methyl-3-nitroisothiourea (1.3 g) was dissolved in ethanol (20 ml) and to the solution was added an aqueous solution (50%) of dimethylamine (0.5 g) at room temperature, followed by one-day stirring at 30° C. The ethanol in the solution was distilled off under reduced pressure and it was purified on a chromatographic column (the eluent was a mixture of methanol and chloroform) so as to obtain the desired 3-(2-chloro-5-pyridylmethyl)-1,1-dimethyl-2-nitroguanidine (1.2 g) having a melting point in the range of from 158° to 160° C.
Name
1-(2-chloro-5-pyridylmethyl)-2-methyl-3-nitroisothiourea
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 0.44g of 60% sodium hydride (in mineral oil) in 10ml of DMF was added 1.32g of N,N-dimethyl-N'-nitroguanidine during 20 minutes at room temperature. After stirring for 10 minutes, 1.62g of 2-chloro-5-(chloromethyl)pyridine was added to the mixture in 5 minutes, and stirred for 2 hours at room temperature and for 4 hours in an oil bath of 60° C. After filtering insoluble materials off, the filtrate was concentrated. The resulting residue was purified by a column chromatography [developing solvent: dichloromethane-ethyl acetate (5:1-3:1)] to obtain 0.82g of 1-(6-chloro-3-pyridylmethyl)-3,3-dimethyl-2nitroguanidine (Compound No. 6).
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two

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